D-Norpropoxyphene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Norpropoxyphene involves several steps, starting from the precursor dextropropoxyphene. The synthetic route typically includes the hydrolysis of dextropropoxyphene to form Norpropoxyphene. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Norpropoxyphene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Analgesic Properties

D-Norpropoxyphene exhibits analgesic effects, functioning as a weak μ-opioid receptor agonist. Studies have demonstrated its efficacy in pain models, such as the rat tail heat test and guinea pig ileum tests, showcasing its potential as an analgesic agent. However, it has been noted that this compound shows less opioid activity compared to its parent compound, propoxyphene .

2. Cardiovascular Safety Assessment

Research has focused on the cardiovascular implications of this compound. A study analyzed the drug's pharmacokinetics in patients with liver dysfunction, finding that the ratio of this compound to propoxyphene can indicate hepatic function status . This application is crucial for assessing the safety of opioid prescriptions in patients with compromised liver function.

Toxicological Applications

1. Forensic Toxicology

this compound is utilized in forensic toxicology to analyze opioid involvement in fatal incidents. Liquid chromatography-high-resolution mass spectrometry methods have been developed for quantifying this compound alongside other opioids in biological samples, aiding in legal investigations .

2. Drug Metabolism Studies

The compound is significant in studying drug metabolism and pharmacokinetics. Research has shown that this compound can be measured in plasma and breast milk, providing insights into maternal health and drug safety during pregnancy and lactation .

Case Study 1: Cardiovascular Effects

A retrospective cohort study assessed the risk of out-of-hospital death associated with propoxyphene use, highlighting that while current users had no increased risk for sudden cardiac death compared to non-users, there was an increased risk for medication toxicity deaths . This underscores the importance of monitoring this compound levels to prevent adverse cardiovascular events.

Case Study 2: Hepatic Function Assessment

In a study involving patients with cirrhosis, researchers administered D-propoxyphene and measured this compound levels to evaluate liver function. The findings indicated that lower AUC ratios of this compound to D-propoxyphene correlated with increased severity of liver dysfunction . This application demonstrates the compound's utility in clinical settings for assessing liver health.

Table 1: Pharmacological Effects of this compound

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| Feliu et al. | Rat tail heat test | Analgesic activity | |

| Fernández et al. | Human plasma | Cardiovascular safety assessment | |

| PubMed Study | Guinea pig ileum | Opioid activity |

Table 2: Toxicological Applications

Wirkmechanismus

Norpropoxyphene exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an antagonist at these receptors, which can influence pain perception and other physiological processes. The molecular targets and pathways involved include the mu-opioid receptor and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Norpropoxyphene is similar to other opioid metabolites, such as:

Dextropropoxyphene: The parent compound from which Norpropoxyphene is derived.

Methadone: Another opioid analgesic with similar pharmacological properties.

Buprenorphine: A partial opioid agonist used in pain management and addiction treatment.

Compared to these compounds, Norpropoxyphene is unique in its specific metabolic pathway and its role as a metabolite rather than a primary therapeutic agent .

Eigenschaften

CAS-Nummer |

32501-12-5 |

|---|---|

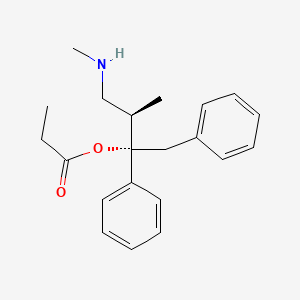

Molekularformel |

C21H27NO2 |

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

[(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate |

InChI |

InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3/t17-,21+/m1/s1 |

InChI-Schlüssel |

IKACRWYHQXOSGM-UTKZUKDTSA-N |

SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC |

Isomerische SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CNC |

Kanonische SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC |

Synonyme |

nordextropropoxyphene norpropoxyphene norpropoxyphene citrate, (S-(R*,S*))-isomer norpropoxyphene maleate (1:1) norpropoxyphene maleate, (S-(R*,S*))-isomer norpropoxyphene, (S-(R*,S*))-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.